molecular formula C14H16ClNO B14610223 Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- CAS No. 57734-97-1

Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-

Cat. No.: B14610223
CAS No.: 57734-97-1
M. Wt: 249.73 g/mol
InChI Key: RBCKMKXUBRKSRC-UHFFFAOYSA-N
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Description

Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the quinuclidine family, which is characterized by a bicyclic framework containing nitrogen. The presence of the 2-chlorophenyl group adds to its chemical diversity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- typically involves the reaction of quinuclidinone with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the 2-chlorobenzoyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound is known to bind to muscarinic receptors, acting as a partial agonist. This interaction modulates the activity of these receptors, influencing various physiological processes. The pathways involved include the inhibition of acetylcholine binding, leading to altered neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinone: Another quinuclidine derivative with a similar bicyclic structure but lacking the 2-chlorophenyl group.

    1-Azabicyclo[2.2.2]octan-3-yl acetate: A related compound with an acetate group instead of the methanone group.

    Palonosetron: A compound with a similar bicyclic structure used as an antiemetic agent.

Uniqueness

Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain receptors and its potential as a therapeutic agent.

Properties

CAS No.

57734-97-1

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-(2-chlorophenyl)methanone

InChI

InChI=1S/C14H16ClNO/c15-13-4-2-1-3-11(13)14(17)12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2

InChI Key

RBCKMKXUBRKSRC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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